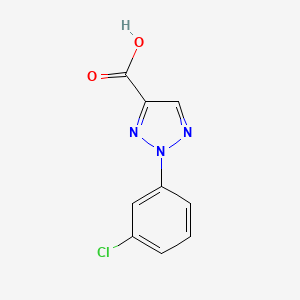
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, commonly referred to as 2-CPCA, is a synthetic organic compound that belongs to the family of triazole compounds. It is a white crystalline solid with a molecular weight of 221.6 g/mol and a melting point of 121-123°C. 2-CPCA has a variety of applications in the pharmaceutical and biomedical industries, as well as in laboratory experiments.
Applications De Recherche Scientifique
Antiviral Activity
The indole derivatives, which share a common structural motif with 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, have been reported to exhibit significant antiviral properties. For instance, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be synthesized into derivatives that might serve as potent antiviral agents.
Anti-HIV Properties
Indole derivatives have also been synthesized and screened for their anti-HIV activity. Compounds with indole-based structures have been effective against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This indicates that 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid could be a precursor for the development of new anti-HIV medications.
Anticancer Applications
The indole nucleus is a prevalent moiety in many synthetic drug molecules due to its high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives. Indole derivatives possess various biological activities, including anticancer properties . Therefore, the compound may be valuable in the synthesis of new anticancer agents.
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activities. They have been used to treat bacterial, fungal, and protozoal infections . The structural similarity of our compound to these derivatives suggests it could be utilized in the development of new antimicrobial drugs.
Anti-Inflammatory Uses
The bioactive aromatic compounds containing the indole nucleus have shown clinical applications in anti-inflammatory treatments . This opens up possibilities for 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid to be used in the creation of anti-inflammatory medications.
Antioxidant Potential
Indole derivatives have been identified to possess antioxidant properties, which are crucial in protecting cells from oxidative stress . This property can be harnessed in pharmaceutical applications where antioxidants are required.
Antidiabetic Activity
Research has indicated that indole derivatives can exhibit antidiabetic effects, providing a basis for the development of new antidiabetic drugs . Given the structural similarities, 2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid could be explored for its potential in antidiabetic drug development.
Antimalarial Properties
Indole derivatives have also been found to have antimalarial activities, which is significant given the ongoing global fight against malaria . The compound could be investigated for its utility in creating antimalarial drugs.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDFNMOCDXLNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210206 | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
90839-69-3 | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90839-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



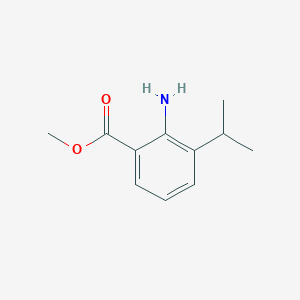
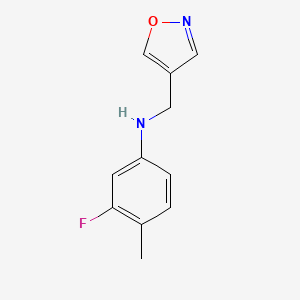
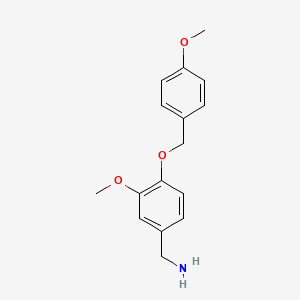

![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
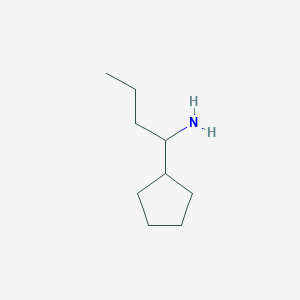
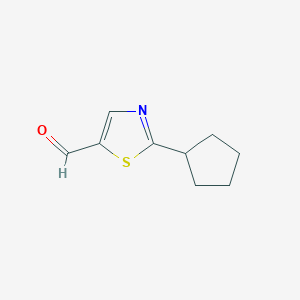
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)

